(3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one
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Overview
Description
(3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one is a chiral azetidinone derivative characterized by the presence of two methoxyphenyl groups and a methyl group attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate, followed by cyclization with a methyl-substituted azetidinone precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to an amine or alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
(3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological activity.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidinone derivatives with different substituents on the ring. Examples are:
- (3S,4S)-1,4-bis(4-hydroxyphenyl)-3-methylazetidin-2-one
- (3S,4S)-1,4-bis(4-chlorophenyl)-3-methylazetidin-2-one .
Uniqueness
The uniqueness of (3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
174969-85-8 |
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Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(3S,4S)-1,4-bis(4-methoxyphenyl)-3-methylazetidin-2-one |
InChI |
InChI=1S/C18H19NO3/c1-12-17(13-4-8-15(21-2)9-5-13)19(18(12)20)14-6-10-16(22-3)11-7-14/h4-12,17H,1-3H3/t12-,17-/m0/s1 |
InChI Key |
QROHFJVHRQCLHH-SJCJKPOMSA-N |
Isomeric SMILES |
C[C@H]1[C@H](N(C1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1C(N(C1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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